2-(Cyclopentyloxy)-5-fluoroaniline
Overview
Description
2-(Cyclopentyloxy)-5-fluoroaniline (CPFA) is a synthetic aromatic compound used in various scientific research applications. It is an important intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. CPFA is also used as a starting material for the synthesis of fluorinated molecules. CPFA is a colorless, volatile liquid with a boiling point of 155°C and a melting point of -40°C.
Scientific Research Applications
1. Biodegradation and Environmental Metabolism
Studies have explored the degradation and transformation of compounds structurally similar to 2-(Cyclopentyloxy)-5-fluoroaniline, such as pentoxazone, by soil microorganisms. These studies have identified various metabolites resulting from the degradation process, indicating the potential biodegradation pathways of related compounds in the environment. Specifically, the transformation of pentoxazone by soil microbes has been detailed, with findings suggesting the rapid decrease of pentoxazone and the formation of several metabolites, including aniline derivatives like 4-chloro-5-(cyclopentyloxy)-2-fluoroaniline (A-0480) (Satsuma et al., 2000).
2. Antitumor Activity and Drug Synthesis
Compounds bearing structural resemblance to 2-(Cyclopentyloxy)-5-fluoroaniline have been synthesized and evaluated for their antitumor activities. For instance, the synthesis of fluorocyclopentenyl-cytosine and its potent antigrowth effects on a broad range of tumor cell lines have been reported, demonstrating the therapeutic potential of such compounds (Choi et al., 2012). Additionally, Sonogashira couplings have been utilized to synthesize antitumor quinols, including those derived from 5-fluoro-2-iodoaniline, highlighting the relevance of fluoroaniline derivatives in medicinal chemistry (McCarroll et al., 2007).
3. Biochemical Studies and Biomolecular Interactions
Fluoroaniline derivatives have been employed in biochemical studies to understand protein structure, dynamics, and interactions. For example, a genetically encoded fluorescent amino acid was synthesized and incorporated into proteins for studying their structure and interactions, underscoring the utility of such compounds in biochemistry and molecular biology (Summerer et al., 2006).
properties
IUPAC Name |
2-cyclopentyloxy-5-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-8-5-6-11(10(13)7-8)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKOVMQYELTXOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentyloxy)-5-fluoroaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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